molecular formula C12H10O2S B8587459 4-o-Tolyl-thiophene-2-carboxylic acid

4-o-Tolyl-thiophene-2-carboxylic acid

Cat. No. B8587459
M. Wt: 218.27 g/mol
InChI Key: INHFMCUASFSBLK-UHFFFAOYSA-N
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Patent
US07951794B2

Procedure details

At 5° C., o-tolyl-acetaldehyde (3.50 g, 29 mmol) is added to a mixture of POCl3 (7.5 mL, 93 mmol) and DMF (8 mL). The mixture is stirred at 70° C. for 3 h before the reaction is quenched by adding water/ice and NaOAc (17 g) and extracted with EA (2×150 mL). The solvent of the organic extract is evaporated and the product is purified by CC on silica gel eluting with heptane:EA 9:1. The resulting oil (2.5 g) is dissolved in ethanol (5 mL) and then added dropwise to a freshly prepared solution of Na (318 mg, 13.8 mmol) and ethyl-2-mercaptoacetate (1.64 g, 13.6 mmol) in ethanol (15 mL). The reaction mixture is stirred at rt for 16 h, then at 70° C. for 2 h. 3 M aq. NaOH (15 mL) is added and the mixture is stirred at 70° C. for 2 h. The mixture is cooled to rt, diluted with water and extracted with DCM. The aqueous phase is acidified with aq. HCl and extracted with EA. The organic extract is dried over MgSO4 and the solvent is evaporated to give crude 4-o-tolyl-thiophene-2-carboxylic acid (790 mg) as a brown solid; LC-MS: tR=0.91 min.
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
[Compound]
Name
Na
Quantity
318 mg
Type
reactant
Reaction Step Two
Quantity
1.64 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:10])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH2:7][CH:8]=O.O=P(Cl)(Cl)Cl.C([O:18][C:19](=[O:22])[CH2:20][SH:21])C.[OH-].[Na+].[CH2:25](O)C>O.CN(C=O)C>[C:1]1([CH3:10])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[CH:25]=[C:20]([C:19]([OH:18])=[O:22])[S:21][CH:8]=1 |f:3.4|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
C1(=C(C=CC=C1)CC=O)C
Name
Quantity
7.5 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
8 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Na
Quantity
318 mg
Type
reactant
Smiles
Name
Quantity
1.64 g
Type
reactant
Smiles
C(C)OC(CS)=O
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 70° C. for 3 h before the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is quenched
ADDITION
Type
ADDITION
Details
by adding water/ice and NaOAc (17 g)
EXTRACTION
Type
EXTRACTION
Details
extracted with EA (2×150 mL)
EXTRACTION
Type
EXTRACTION
Details
The solvent of the organic extract
CUSTOM
Type
CUSTOM
Details
is evaporated
CUSTOM
Type
CUSTOM
Details
the product is purified by CC on silica gel eluting with heptane:EA 9:1
DISSOLUTION
Type
DISSOLUTION
Details
The resulting oil (2.5 g) is dissolved in ethanol (5 mL)
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred at rt for 16 h
Duration
16 h
WAIT
Type
WAIT
Details
at 70° C. for 2 h
Duration
2 h
STIRRING
Type
STIRRING
Details
the mixture is stirred at 70° C. for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to rt
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
EXTRACTION
Type
EXTRACTION
Details
extracted with EA
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(=C(C=CC=C1)C=1C=C(SC1)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 790 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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